molecular formula C6H2Cl4O3S B6199387 2,4,6-trichlorophenyl sulfurochloridate CAS No. 18997-14-3

2,4,6-trichlorophenyl sulfurochloridate

Cat. No.: B6199387
CAS No.: 18997-14-3
M. Wt: 296.0 g/mol
InChI Key: JTUPSTFBYBPGII-UHFFFAOYSA-N
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Description

2,4,6-trichlorophenyl sulfurochloridate (TCPSC) is a novel compound that has been used in a variety of scientific and laboratory applications. It is a highly reactive compound and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2,4,6-trichlorophenyl sulfurochloridate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of enzyme inhibition and activation.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl sulfurochloridate is not fully understood, but it is believed to involve the formation of a complex between the this compound molecule and a target molecule. This complex then initiates a variety of biochemical and physiological processes, such as the activation of enzymes or the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme system, as well as to activate the activity of certain enzymes, such as the caspase enzyme system. It has also been shown to have an effect on the regulation of gene expression and the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2,4,6-trichlorophenyl sulfurochloridate in laboratory experiments has a number of advantages. It is a highly reactive compound, which makes it useful for a wide range of applications. It is also relatively inexpensive and easily obtainable, making it a cost-effective choice for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can be hazardous when handled improperly. It also has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

The future of 2,4,6-trichlorophenyl sulfurochloridate is promising, as there are a number of potential applications that are being explored. One potential application is in the development of drugs and drug delivery systems. This compound could be used as a drug delivery system, as its reactivity and ability to form complexes could be used to deliver drugs to specific targets. Another potential application is in the development of biocatalysts, as this compound has been shown to be a highly efficient catalyst for a variety of reactions. Finally, this compound could be used in the development of novel materials, as its ability to form complexes could be used to create materials with novel properties.

Synthesis Methods

2,4,6-trichlorophenyl sulfurochloridate is synthesized from 2,4,6-trichlorophenol (TCP) and sulfur dichloride (SCl2). The reaction is carried out in a solvent such as ethanol or methanol and the resulting product is this compound. The reaction is a nucleophilic substitution reaction, with the chlorine atoms of the TCP molecule being replaced by the sulfur atoms of the SCl2.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4,6-trichlorophenyl sulfurochloridate can be achieved through the reaction of 2,4,6-trichlorophenol with thionyl chloride followed by reaction with pyridine and sulfur.", "Starting Materials": [ "2,4,6-trichlorophenol", "Thionyl chloride", "Pyridine", "Sulfur" ], "Reaction": [ "Step 1: 2,4,6-trichlorophenol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 2,4,6-trichlorophenyl chlorosulfite.", "Step 2: The resulting 2,4,6-trichlorophenyl chlorosulfite is then reacted with sulfur in the presence of pyridine to form 2,4,6-trichlorophenyl sulfurochloridate.", "Step 3: The product is then purified through recrystallization or other appropriate methods." ] }

18997-14-3

Molecular Formula

C6H2Cl4O3S

Molecular Weight

296.0 g/mol

IUPAC Name

1,3,5-trichloro-2-chlorosulfonyloxybenzene

InChI

InChI=1S/C6H2Cl4O3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H

InChI Key

JTUPSTFBYBPGII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OS(=O)(=O)Cl)Cl)Cl

Purity

95

Origin of Product

United States

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